AZD9291-345 -

AZD9291-345

Catalog Number: EVT-1533633
CAS Number:
Molecular Formula: C20H19N5O
Molecular Weight: 345.39776
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Overview

AZD9291-345, also known as Osimertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has gained significant attention due to its ability to overcome resistance to earlier generations of epidermal growth factor receptor inhibitors, making it a crucial therapeutic option in oncology.

Source

Osimertinib was developed by AstraZeneca and has been extensively studied in clinical trials, demonstrating efficacy in treating NSCLC patients with specific genetic mutations. The compound has received regulatory approval in various regions for its use in advanced lung cancer treatment .

Classification

AZD9291-345 falls under the classification of small molecule inhibitors, specifically targeting the epidermal growth factor receptor. It is categorized as an irreversible inhibitor due to its mechanism of covalently binding to the target receptor, which distinguishes it from earlier reversible inhibitors .

Synthesis Analysis

Methods

The synthesis of AZD9291-345 involves several key steps that ensure the formation of the compound with high purity and yield. The synthetic route typically includes:

  1. Formation of the core structure: The initial step involves constructing a quinazoline core, which is essential for the biological activity of the compound.
  2. Substituent modifications: Various substituents are introduced to enhance potency and selectivity against mutated forms of the epidermal growth factor receptor.
  3. Covalent modification: The final steps often involve reactions that enable covalent bonding to specific amino acid residues in the target receptor, thus ensuring irreversible inhibition.

Technical details regarding specific reagents and conditions used during synthesis can be found in patent literature and scientific publications detailing synthetic methodologies .

Molecular Structure Analysis

Structure

The molecular structure of AZD9291-345 features a complex arrangement that includes:

Data

The molecular formula for AZD9291-345 is C19H22N4O3S, with a molecular weight of approximately 366.47 g/mol. Its structural representation highlights functional groups that facilitate interaction with the target protein .

Chemical Reactions Analysis

Reactions

AZD9291-345 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Covalent binding reaction: The primary reaction mechanism involves covalent bonding to cysteine residues in the epidermal growth factor receptor, leading to irreversible inhibition.
  2. Metabolic transformations: In vivo studies indicate that AZD9291-345 is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may have differing pharmacological profiles .

Technical details about these reactions can be found in pharmacokinetic studies and metabolic profiling literature.

Mechanism of Action

Process

The mechanism of action for AZD9291-345 involves:

  1. Selective binding: The compound selectively binds to the mutated form of the epidermal growth factor receptor, particularly targeting both activating mutations (e.g., L858R) and resistance mutations (e.g., T790M).
  2. Inhibition of signaling pathways: By inhibiting this receptor, AZD9291-345 disrupts downstream signaling pathways involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Data from clinical trials have demonstrated significant tumor regression in patients treated with AZD9291-345 compared to those receiving standard therapies .

Physical and Chemical Properties Analysis

Physical Properties

AZD9291-345 exhibits several notable physical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but can undergo hydrolysis at extreme pH levels.

Chemical Properties

Key chemical properties include:

  • pKa values: These are relevant for understanding its ionization state at physiological pH.
  • LogP value: Indicative of its lipophilicity, which affects absorption and distribution within biological systems.

Relevant data regarding these properties can be found in pharmacological studies assessing drug behavior within biological systems .

Applications

Scientific Uses

AZD9291-345 is primarily utilized in clinical settings for:

  • Treatment of advanced non-small cell lung cancer: Particularly effective against tumors harboring specific mutations in the epidermal growth factor receptor.
  • Research applications: Used as a model compound for studying resistance mechanisms in cancer therapy and developing new inhibitors targeting similar pathways.

Ongoing research continues to explore combination therapies involving AZD9291-345 to enhance efficacy and overcome resistance mechanisms further .

Molecular Mechanisms of AZD9291 in EGFR-Mutant NSCLC

Structural Basis of Covalent EGFR Inhibition

Cysteine 797 Targeting in ATP-Binding Domains

AZD9291 (osimertinib) is a mono-anilino-pyrimidine compound engineered to exploit a specific vulnerability in mutant epidermal growth factor receptor (EGFR) proteins. Its core mechanism involves the formation of a covalent bond with cysteine 797 (C797) within the ATP-binding pocket of EGFR kinases. This acrylamide group serves as a Michael acceptor that undergoes irreversible nucleophilic addition with the thiol group of C797, located in the kinase domain's active site [1] [4] [8]. This covalent modification is architecturally distinct from earlier quinazoline-based EGFR inhibitors, as AZD9291 positions its electrophilic functionality on the pyrimidine C-2 substituent ring rather than a quinazoline scaffold [1]. Biochemical analyses of chymotrypsin-digested recombinant EGFR (L858R/T790M) confirm covalent modification at C797 via mass spectrometry, validating the compound's design principle [1]. The spatial orientation allows AZD9291 to bypass steric hindrance caused by the T790M gatekeeper mutation while maintaining high-affinity interaction with oncogenic mutants [2] [6].

Irreversible Binding Kinetics to T790M/L858R Mutants

The irreversible binding kinetics of AZD9291 confer a pharmacological advantage over reversible inhibitors in suppressing EGFR-driven signaling. In recombinant enzyme assays, AZD9291 demonstrates an apparent IC₅₀ of 12 nM against L858R mutants and 1 nM against L858R/T790M double mutants, reflecting its enhanced potency against resistance-conferring variants [1]. The time-dependent nature of this inhibition stems from the covalent mechanism: initial reversible binding is followed by slow covalent bond formation, leading to prolonged target suppression even after drug clearance [1] [6]. Molecular dynamics simulations reveal that spontaneous association with T790M mutants involves extensive interactions with Met790, forming a hydrophobic clamp that stabilizes the drug-receptor complex [2]. This binding pose differs significantly from wild-type EGFR engagement, explaining the kinetic preference for mutant isoforms. The irreversible nature translates to sustained pathway suppression in vivo, with xenograft models demonstrating profound tumor regression correlating with durable EGFR phosphorylation inhibition [1].

Table 1: Biochemical Kinetics of AZD9291 Binding to EGFR Variants

EGFR Mutation TypeApparent IC₅₀ (nM)Selectivity Ratio vs. WT EGFRBinding Mechanism
L858R/T790M1.0~200-foldIrreversible covalent
L858R12.0~20-foldIrreversible covalent
Wild-Type198.01.0Weak reversible
Exon 19 deletion5.3~37-foldIrreversible covalent

Selective Inhibition of Mutant vs. Wild-Type EGFR

AZD9291 achieves approximately 200-fold greater biochemical potency against L858R/T790M double mutants compared to wild-type EGFR [1] [2]. This selectivity arises from structural differences in the ATP-binding pocket between mutant and wild-type receptors. In T790M mutants, methionine substitution at the gatekeeper position creates an expanded hydrophobic region that accommodates the pyrimidine core and indole substituents of AZD9291 with high affinity [2] [6]. Molecular dynamics simulations demonstrate that Met790 stabilizes AZD9291 through van der Waals interactions and hydrophobic forces that are absent when threonine occupies position 790 in wild-type EGFR [2]. The drug's lower molecular weight and reduced lipophilicity compared to earlier TKIs further contribute to reduced wild-type binding [1]. Cellular assays confirm this selectivity: AZD9291 potently inhibits phosphorylation in EGFRm+/T790M+ cell lines (PC-9, H1975) at nanomolar concentrations while sparing wild-type EGFR lines at clinically relevant doses [1] [10].

Despite this selectivity, resistance inevitably emerges through several molecular mechanisms. The C797S mutation represents the most frequent on-target resistance variant, occurring in 15-29% of patients progressing on osimertinib [3] [8]. This substitution prevents covalent bond formation by eliminating the reactive cysteine residue. Additional resistance mutations include L718Q and L844V within the kinase domain, which impair drug binding through steric interference or altered ATP affinity [6] [8]. Off-target resistance involves bypass signaling pathways, with MET amplification detected in 15-20% of resistant cases, HER2 amplification in 2-5%, and RAS-MAPK pathway mutations (KRAS, NRAS) in 5-10% [3] [8]. The prevalence varies significantly between treatment settings: C797S is more frequent when osimertinib is administered after first-generation TKIs (15% in AURA3 trial) versus first-line use (7% in FLAURA trial) [8].

Table 2: Clinically Observed Resistance Mechanisms to AZD9291

Resistance MechanismFrequency RangeImpact on AZD9291 BindingTherapeutic Implications
EGFR-dependent (On-target):
C797S mutation7-29%Abolishes covalent bondingRequires reversible inhibitors
L718Q mutation1-3%Steric hindranceMay respond to 1st-gen TKIs
L844V mutation1-2%Altered kinase conformationMay respond to 1st-gen TKIs
T790M loss49-63%Removes target vulnerabilityAssociated with poor prognosis
EGFR-independent (Off-target):
MET amplification15-20%Bypass signalingMET inhibitors + EGFR TKI
HER2 amplification2-5%Bypass signalingHER2-targeted therapies
RAS-MAPK mutations5-10%Constitutive pathway activationMEK inhibitors
Phenotypic transformation3-15%Lineage switchingChemotherapy/immunotherapy

Downstream Signaling Pathway Modulation

Suppression of PI3K/AKT/mTOR Axis

AZD9291 profoundly inhibits the PI3K/AKT/mTOR pathway, a critical survival cascade downstream of EGFR activation. In EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975), AZD9291 treatment at 10-100 nM concentrations reduces phosphorylation of AKT (Ser473) and its downstream effectors (mTOR, S6K) within 2-6 hours [1] [7]. This suppression occurs through direct inhibition of EGFR-mediated PI3K activation and indirectly via reduced heterodimerization with HER3, a key dimerization partner that recruits PI3K to the signaling complex [1] [7]. The sustained dephosphorylation of AKT (>24 hours post-treatment) triggers apoptosis through BAD activation and suppresses pro-survival signals via FOXO transcription factors. In transgenic models, AZD9291-induced AKT inhibition correlates with significant downregulation of angiogenesis markers (VEGF, IL-8) and anti-apoptotic proteins (Bcl-xL, MCL-1) [1]. Notably, reactivation of the PI3K/AKT axis frequently occurs in acquired resistance, either through PIK3CA mutations (2-5% of resistant cases) or PTEN loss, highlighting this pathway's critical role in AZD9291's therapeutic efficacy [3] [8].

Attenuation of RAS-MAPK/ERK Cascade

Concomitant with PI3K/AKT suppression, AZD9291 effectively attenuates the RAS-MAPK/ERK proliferative signaling cascade. Biochemical studies demonstrate rapid dephosphorylation of EGFR-bound adaptor proteins (GRB2, SHC) within 15 minutes of drug exposure, disrupting SOS-mediated RAS activation [1] [7]. Subsequent reductions in phosphorylated MEK1/2 and ERK1/2 occur within 1-2 hours in sensitive cell lines, with IC₅₀ values below 10 nM for ERK suppression [1]. This inhibition causes G1 cell cycle arrest through downregulation of cyclin D1 and CDK4/6, accompanied by upregulation of p27Kip1 cyclin-dependent kinase inhibitor [7]. In xenograft models, sustained ERK pathway suppression correlates with reduced tumor proliferation indices (Ki67) and metabolic activity (FDG-PET avidity) [1]. Resistance via this pathway frequently involves acquired mutations in KRAS (G12C/V, Q61H) or BRAF (V600E), which restore ERK signaling independently of EGFR input, occurring in approximately 5-10% of resistant tumors [3] [8]. The emergence of these bypass mechanisms underscores the critical importance of RAS-MAPK inhibition in AZD9291's antiproliferative effects and highlights potential combinatorial targets for overcoming resistance.

Properties

Product Name

AZD9291-345

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Synonyms

AZD9291345; AZD-9291345; AZD 9291345;6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.